molecular formula C23H23NO2S B11182366 N-(4-ethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]benzamide

N-(4-ethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]benzamide

Cat. No.: B11182366
M. Wt: 377.5 g/mol
InChI Key: IVOKJGCMQRKHMV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with an ethylphenyl group and a phenoxyethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with the benzamide core in the presence of a Lewis acid catalyst.

    Attachment of the Phenoxyethylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the phenoxyethylsulfanyl group is attached to the benzamide core using a suitable thiol and an alkylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-ethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[(2-phenoxyethyl)sulfanyl]benzamide
  • N-(4-ethylphenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
  • N-(4-ethylphenyl)-2-[(2-phenoxyethyl)thio]benzamide

Uniqueness

N-(4-ethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H23NO2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(2-phenoxyethylsulfanyl)benzamide

InChI

InChI=1S/C23H23NO2S/c1-2-18-12-14-19(15-13-18)24-23(25)21-10-6-7-11-22(21)27-17-16-26-20-8-4-3-5-9-20/h3-15H,2,16-17H2,1H3,(H,24,25)

InChI Key

IVOKJGCMQRKHMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC3=CC=CC=C3

Origin of Product

United States

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